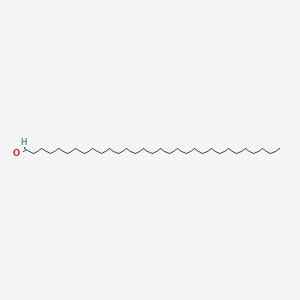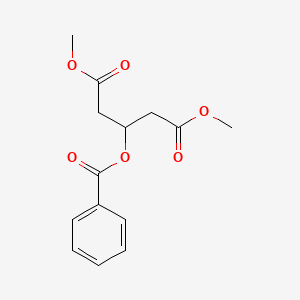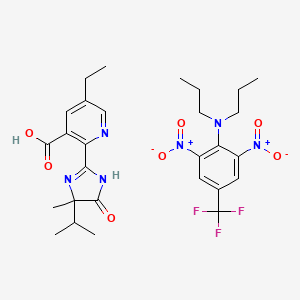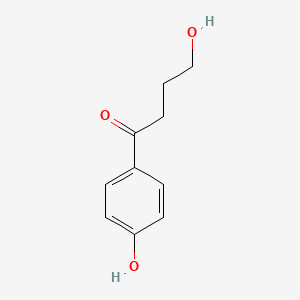
2,3,4,7,9-Pentamethoxyphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,7,9-Pentamethoxyphenanthrene is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of five methoxy groups attached to the phenanthrene core Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,7,9-Pentamethoxyphenanthrene typically involves the methoxylation of phenanthrene derivatives. One common method is the electrophilic aromatic substitution reaction, where phenanthrene is treated with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions often require elevated temperatures to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available phenanthrene. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Reagents like bromine or sulfuric acid are used for halogenation and sulfonation reactions, respectively.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro-2,3,4,7,9-Pentamethoxyphenanthrene.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Applications De Recherche Scientifique
2,3,4,7,9-Pentamethoxyphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects against cancer cells.
Medicine: Investigated for its potential therapeutic properties, particularly in oncology.
Industry: Utilized in the development of dyes, plastics, and other materials due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2,3,4,7,9-Pentamethoxyphenanthrene involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Phenanthrene: The parent compound, lacking methoxy groups.
2,7-Dimethoxyphenanthrene: A derivative with fewer methoxy groups.
2,6-Dihydroxy-3,4,7-trimethoxyphenanthrene: Another methoxy-substituted phenanthrene derivative.
Uniqueness: 2,3,4,7,9-Pentamethoxyphenanthrene is unique due to the specific positioning and number of methoxy groups, which confer distinct chemical and biological properties. Its high degree of methoxylation enhances its solubility in organic solvents and may increase its biological activity compared to less substituted derivatives.
Propriétés
Numéro CAS |
113476-63-4 |
|---|---|
Formule moléculaire |
C19H20O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2,3,4,7,9-pentamethoxyphenanthrene |
InChI |
InChI=1S/C19H20O5/c1-20-12-6-7-13-14(10-12)15(21-2)8-11-9-16(22-3)18(23-4)19(24-5)17(11)13/h6-10H,1-5H3 |
Clé InChI |
DKNGVACRFHEWBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C3C=C(C(=C(C3=C2C=C1)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)




![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)



![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
